Product packaging for serpin J6(Cat. No.:CAS No. 131716-53-5)

serpin J6

Cat. No.: B1178038
CAS No.: 131716-53-5
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Description

Serpin J6 is a recombinant protein reagent belonging to the serpin (serine protease inhibitor) superfamily, provided for fundamental life science research. Serpins are a large, structurally conserved family of proteins, most of which function as irreversible suicide-substrate inhibitors of serine proteases, playing critical roles in regulating essential physiological processes such as inflammation, blood coagulation, and tissue remodeling . The core mechanism of inhibitory serpins involves a unique conformational change. The reactive center loop (RCL) of this compound acts as a bait substrate, forming an initial reversible complex with its target protease. Upon cleavage of the RCL, the serpin undergoes a dramatic structural transition from a stressed (S) to a relaxed (R) state . This transformation flings the attached protease to the opposite pole of the serpin molecule, distorting its active site and resulting in the formation of a stable, irreversible covalent complex that inactivates both molecules . This suicide-substrate mechanism is a key area of study in enzymology and structural biology . Researchers can utilize this high-purity this compound to investigate protease inhibition kinetics, explore the structural determinants of serpin function and misfolding, and model serpin-related pathways in vitro. As with all serpins, specific residues in the P6-P2 region of the RCL are critical for rapid inhibition and complex stability with target proteinases . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

131716-53-5

Molecular Formula

C9H14O3

Synonyms

serpin J6

Origin of Product

United States

Research Findings on Serpin J6

Gene Structure and Organization

The gene encoding this compound exhibits a specific structure and organization that contributes to its regulated expression. Studies, particularly in murine models, have provided detailed insights into its genomic layout, exon-intron arrangement, and key regulatory elements nih.govnih.govscispace.com.

Genomic Location

In humans, the gene encoding this compound, officially designated SERPINH1, is located on chromosome 11 at band 11q13.5 imrpress.comgenecards.orgwikipedia.org. The murine ortholog, Serpinh1, is found on chromosome 7 at band 7|7 E1 uniprot.orgwikipedia.orgbiogps.org. This genomic location in humans is recognized as a "hot spot" in various cancers imrpress.com.

Here is a table summarizing the genomic location of the this compound gene in different species:

SpeciesGene SymbolChromosomeBand
HumanSERPINH11111q13.5
MouseSerpinh177

Exon-Intron Architecture

The murine this compound gene spans approximately 7.7 kilobases and is composed of five exons, with the possibility of an additional option nih.gov. The organization of the J6 gene differs from the four previously reported serpin gene groups, suggesting a distinct evolutionary pathway nih.gov. However, intron B of the J6 gene shares equivalent positions with introns in members of the alpha-antitrypsin gene group, indicating a closer evolutionary relationship to this group compared to other serpins nih.gov. Vertebrate serpin genes, in general, can be categorized into six distinct groups based on their exon-intron organization, and the positions of introns within the conserved coding region can vary significantly oup.comnih.govoup.com.

Regulatory Regions

The transcriptional regulation of the this compound gene is influenced by specific regions within its promoter and flanking sequences. These regions contain DNA motifs that serve as binding sites for various transcription factors, mediating responses to developmental signals and cellular stress uniprot.orgnih.govnih.gov.

The 5'-flanking region of the this compound gene contains elements critical for its transcriptional control. In the murine gene, a 1-kilobase region upstream of the coding sequence has been examined to identify regulatory elements nih.gov. Specifically, a DNA sequence located between positions -1050 and -738 relative to the transcription start site has been identified as essential for gene activation, particularly in response to retinoic acid nih.govnih.govresearchgate.net.

Retinoic acid is a key regulator of this compound expression, particularly during cellular differentiation nih.govnih.govnih.gov. A specific retinoic acid-regulatory region has been identified within the 5'-flanking region of the murine J6 gene, spanning from position -1050 to -738 nih.govnih.govresearchgate.net. This region is crucial for the induction of J6 gene transcription upon retinoic acid treatment nih.govnih.gov. Research indicates that a retinoic acid-induced nuclear protein binds to this regulatory region nih.gov.

Within the retinoic acid-regulatory region of the murine J6 gene, several conserved DNA motifs have been identified that are important for its regulation nih.govnih.govnih.gov. Four GA-GATAG motifs are present, which are known binding sites for members of the GATA transcription factor family nih.govnih.gov. Studies have shown that GATA-4, a retinoic acid-inducible GATA-binding protein, is a major GATA-binding protein activity in differentiated cells and binds to these motifs in the J6 promoter, acting as a potent trans-activator of J6 gene expression nih.gov.

Additionally, a potential heat shock element with alternating arrays of XGAAX and XTTCX blocks is located between positions -88 and -59 in the murine gene nih.gov. This suggests that the this compound gene may also be inducible by heat shock, aligning with its alternative name, Heat Shock Protein 47 thermofisher.comnih.gov.

Here is a table summarizing some of the identified conserved DNA motifs in the regulatory region of the murine this compound gene:

Motif TypeSequence ExampleLocation (relative to transcription start site)Potential Function
GATA motifGA-GATAGRepeated four times within -1050 to -738Binding site for GATA transcription factors; involved in retinoic acid-induced expression nih.govnih.govnih.gov.
Heat Shock ElementXGAAX, XTTCX-88 to -59Potential binding site for heat shock factors; suggests heat inducibility nih.gov.
Retinoic Acid-Regulatory Region

Transcriptional Variants and mRNA Expression

The expression of this compound is influenced by various factors, including retinoic acid. Studies have shown that J6 mRNA expression increases in abundance during the retinoic acid-associated differentiation of F9 teratocarcinoma stem cells. The time course of J6 mRNA expression is similar to that of laminin (B1169045) B1 and collagen IV (alpha 1) messages following retinoic acid addition. nih.govmousemine.org The transcription of the J6 gene is induced in murine F9 teratocarcinoma cells 24-48 hours after retinoic acid treatment. A region in the 5'-flanking area of the J6 gene (-1050 to -738) is involved in regulating its transcription. nih.gov This regulatory region contains four repeated GAGATAG sequences, which are known binding sites for the GATA transcription factor family. A retinoic acid-induced nuclear protein in F9 cell extracts recognizes this GAGATAG sequence. The kinetics of this GAGATAG-binding protein's induction by retinoic acid correlates with that of J6 mRNA, suggesting its potential role in the transactivation of the J6 gene in retinoic acid-treated F9 cells. nih.gov Furthermore, insertion of the retinoic acid regulatory region of the J6 gene into an expression vector increased expression in human HeLa cells when co-transfected with human GATA-2 or GATA-3 expression vectors, suggesting that the J6 gene may be transactivated by GATA-2, GATA-3, or related transcription factors activated by retinoic acid during F9 cell differentiation. nih.gov

Alternatively spliced transcript variants have been observed for the gene encoding human Serpin B6 (SERPINB6), a member of the serpin family nih.gov. Three alternate spliced Hsp47 mRNAs, differing in their 5' non-coding regions, have been detected in mice. One of these spliced variants is expressed only after heat shock. imrpress.com This suggests that alternative splicing may be a significant post-transcriptional mechanism for regulating Hsp47 expression imrpress.com.

mRNA Species and Abundance

During retinoic acid-associated differentiation of F9 teratocarcinoma stem cells, specific cDNA clones for mRNA species, including J6, show increased abundance. J6 mRNA encodes a protein of approximately 40 kDa, as determined by hybrid selection and in vitro translation. nih.govscience.gov The time course of J6 mRNA expression parallels that of laminin B1 and collagen IV (alpha 1) messages after retinoic acid treatment. nih.govscience.gov

Translational Characteristics (e.g., lack of typical amino-terminal signal sequence)

Protein Characteristics and Structural Elements

Serpins, including this compound, share a conserved core structure essential for their function frontiersin.orgembl.de. This structure typically consists of alpha-helices and beta-sheets frontiersin.orgembl.de.

Reactive Center Loop (RCL)

A characteristic feature of serpins is the reactive center loop (RCL), a flexible and solvent-exposed region that plays a crucial role in interacting with target proteases frontiersin.orgembl.deontosight.airesearchgate.net. The RCL contains an enzyme cleavage site (P1-P1') located near the C-terminus of the protein sequence frontiersin.org. In inhibitory serpins, the RCL acts as a pseudo-substrate for serine proteases researchgate.net. Serpin specificity towards a protease target is primarily dictated by the amino acid composition of the RCL researchgate.net. The P1-P1' positions are particularly important for specificity, although surrounding amino acids (e.g., P4-P4') can also influence it frontiersin.org.

Alpha-Helix and Beta-Strand Composition

Serpins generally fold into 7-9 alpha helices and 3 beta-sheets frontiersin.org. The core structure is highly conserved frontiersin.org. Beta-sheet A, typically composed of five strands (s1A, s2A, s3A, s5A, and s6A), is centrally located within the molecule frontiersin.org. Alpha helices and beta strands are fundamental secondary structures in proteins, stabilized by hydrogen bonds between backbone atoms khanacademy.org. Alpha helices are coiled structures with hydrogen bonds forming between residues four positions apart, while beta sheets consist of polypeptide segments aligned side-by-side, stabilized by hydrogen bonds between strands khanacademy.org.

Conformational States (e.g., active, cleaved, latent)

Serpins can exist in multiple conformational states, which are critical for their function and regulation nih.gov. These states include the native (active or stressed) state, the cleaved (relaxed) state, and the latent state nih.govnih.gov.

In the native, metastable conformation, the RCL is exposed and accessible to interact with target proteases frontiersin.orgnih.gov. Upon cleavage by a target protease, the serpin undergoes a dramatic conformational change known as the S->R (stressed to relaxed) transition frontiersin.orgnih.govnih.gov. The cleaved RCL inserts into beta-sheet A, forming a stable, cleaved conformation frontiersin.orgnih.govnih.gov. This insertion translocates the covalently linked protease to the opposite pole of the serpin, disrupting its active site and forming an irreversible complex frontiersin.org.

Conserved Structural Domains (e.g., Serpin Domain)

This compound, also known by synonyms such as Heat shock protein 47 (HSP47) and Colligin, is classified as a member of the serpin superfamily of proteins wikipedia.orgfishersci.nowikipedia.orgnih.govmdpi.com. Proteins within this superfamily share a highly conserved core structural architecture wikipedia.orgwikipedia.orgnih.govuni-freiburg.denih.govnih.gov. This characteristic serpin fold is critical for their diverse functions and is represented by the serpin domain nih.govuni-freiburg.denih.gov.

The conserved structural core of serpins, including this compound, is typically composed of three beta-sheets and eight or nine alpha-helices wikipedia.orgwikipedia.orgnih.gov. A prominent feature of this structure is the central five-stranded beta-sheet, referred to as sheet A wikipedia.org. Another functionally significant element is the exposed reactive center loop (RCL) wikipedia.orgnih.gov. In inhibitory serpins, the RCL acts as a substrate for target proteases, playing a fundamental role in their inhibitory mechanism wikipedia.org.

Biological Functions and Mechanisms of Serpin J6

Molecular Chaperone Activity

The principal biological function of Serpin J6 is its activity as a molecular chaperone, specifically dedicated to the folding, assembly, and quality control of collagen molecules. This function is essential for the proper formation of the extracellular matrix and connective tissues.

Role in Collagen Biosynthesis and Maturation

This compound is indispensable for the efficient biosynthesis and maturation of various collagen types, particularly fibrillar collagens (e.g., Type I, II, III). Within the endoplasmic reticulum (ER), procollagen (B1174764) chains are synthesized and undergo extensive post-translational modifications, including hydroxylation of proline and lysine (B10760008) residues and glycosylation. This compound binds to nascent and folded procollagen molecules, facilitating their correct triple-helical folding and preventing premature aggregation or degradation . This chaperone activity ensures that procollagen molecules achieve their native conformation before being transported out of the ER. Studies indicate that the absence or dysfunction of this compound leads to severe defects in collagen processing, resulting in misfolded collagen accumulation within the ER and impaired secretion, which can manifest as connective tissue disorders .

Endoplasmic Reticulum Residence and Function

This compound predominantly resides within the endoplasmic reticulum (ER), the cellular compartment where collagen synthesis and initial folding occur . Its localization is mediated by a C-terminal ER retention signal (typically KDEL or similar motifs in mammalian cells, though variations exist across species and specific this compound isoforms). This retention signal ensures that this compound remains in the ER lumen, where it can interact with newly synthesized procollagen chains throughout their folding pathway. Its high concentration in the ER allows it to efficiently bind to procollagen as it emerges from the ribosome and undergoes folding and assembly . The ER environment, with its specific redox state and calcium concentration, is conducive to this compound's chaperone function and its interaction with procollagen .

Collagen Binding Specificity (e.g., helical and non-helical forms of collagen)

This compound exhibits a specific binding affinity for collagen molecules. Research has shown that this compound primarily interacts with collagen in its triple-helical conformation . While it may initially associate with nascent, non-helical procollagen chains, its stable and high-affinity binding occurs once the triple helix begins to form. This binding is thought to stabilize the forming triple helix, protect it from degradation, and prevent off-pathway aggregation . The binding site on collagen involves specific sequences and structural features of the triple helix. The interaction is pH-dependent, being strong in the neutral pH environment of the ER lumen and weakening in the more acidic environment of the cis-Golgi network .

Table 1: this compound Binding Preference to Collagen Forms

Collagen FormThis compound Binding AffinityFunctional ImplicationSource Reference
Non-helical chainsInitial/TransientMay bind early but stable interaction requires folding
Triple-helical formHigh Affinity/StableStabilizes structure, prevents aggregation, facilitates transport

Dissociation from Substrates (e.g., procollagen in cis-Golgi)

A crucial aspect of this compound's chaperone cycle is its dissociation from its procollagen substrates to allow them to proceed through the secretory pathway. This dissociation primarily occurs in the cis-Golgi network, the compartment immediately downstream of the ER . The mechanism for dissociation is largely attributed to the change in pH between the ER (approximately pH 7.2) and the cis-Golgi (approximately pH 6.0-6.5) . This compound's binding affinity for collagen is significantly reduced at lower pH, causing it to release the folded procollagen molecules. This compound, still bearing its ER retention signal, is then retrieved from the cis-Golgi back to the ER via retrograde transport, ready for further rounds of chaperone activity .

Table 2: Environmental Conditions Affecting this compound-Procollagen Dissociation

Cellular CompartmentApproximate pHThis compound-Procollagen InteractionOutcome for ProcollagenSource Reference
Endoplasmic Reticulum~7.2Strong BindingFolding, Stabilization
cis-Golgi Network~6.0-6.5Weak Binding/DissociationRelease for Transport

Protease Inhibitory Activity

While its primary role is that of a chaperone, this compound belongs to the serpin superfamily, members of which are predominantly known as protease inhibitors. The canonical inhibitory mechanism of serpins involves a conformational change triggered by interaction with a target protease.

Inhibition of Serine Proteases

Serpins are well-known for their ability to inhibit serine proteases through a unique "suicide" or irreversible trapping mechanism. wikipedia.orguni-muenchen.defrontiersin.orgpatsnap.comcreative-biolabs.comucl.ac.uknih.gov This mechanism involves the serpin undergoing a significant conformational change upon interacting with its target protease. wikipedia.orgfrontiersin.orgcreative-biolabs.com The reactive center loop (RCL) of the serpin acts as a bait for the protease. frontiersin.orgcreative-biolabs.com Upon cleavage of the RCL by the protease, the C-terminal portion of the cleaved loop inserts into the body of the serpin, forming a stable, covalent complex that inactivates the protease. frontiersin.orgcreative-biolabs.com This differs from the typical competitive inhibition mechanism where inhibitors block the active site. wikipedia.org this compound has been identified as a serine protease inhibitor. nih.govnih.gov

Protection Against Excessive Proteolytic Activity

A key biological role attributed to this compound is the protection against excessive proteolytic activity. ontosight.ai Excessive or unregulated protease activity can be detrimental to cells and tissues, leading to damage and dysfunction. patsnap.comontosight.ainih.govnih.gov By inhibiting specific serine proteases, this compound helps maintain the balance of proteolytic activities within the cellular environment. patsnap.comnih.gov Studies, particularly in C. elegans using the intracellular serpin SRP-6 (an ortholog with similar protective functions), have shown that this protection extends to blocking necrosis induced by various stressors, suggesting a role in preventing damage from uncontrolled peptidase activity. nih.govresearchgate.net

Specific Protease Targets (e.g., cathepsin G, kallikrein-8, thrombin)

Research has identified specific serine proteases that are targeted and inhibited by this compound (also referred to as Serpin B6 or PI-6 in humans). These targets include cathepsin G, kallikrein-8, and thrombin. uniprot.orgresearchgate.netmedchemexpress.cnmdpi.com

Cathepsin G: this compound is considered a potent inhibitor of cathepsin G, a protease primarily found in the azurophilic granules of neutrophils and monocytes. nih.govresearchgate.netmdpi.com Co-localization studies suggest that this compound may neutralize excessive cathepsin G activity within these cells, particularly following events like phagocytosis. researchgate.netmdpi.com Inhibition of cathepsin G by Serpin B6 has been shown to contribute to the survival of monocytes and neutrophils and reduce inflammation. nih.govnih.gov

Kallikrein-8: this compound also inhibits kallikrein-8 (also known as neuropsin), a serine protease found in the brain and skin. uniprot.orgresearchgate.netnih.govnih.govjscimedcentral.com Studies have demonstrated the inhibition of human kallikrein-8 by human Serpin B6 in keratinocytes. researchgate.netnih.govjscimedcentral.com The interaction between Serpin B6 and kallikrein-8 has been investigated, with studies comparing the efficiency of inhibition between human and mouse orthologs. nih.gov

Thrombin: Thrombin, a key enzyme in the coagulation cascade, is another identified target of this compound. uniprot.orgresearchgate.netmedchemexpress.cnmdpi.com The presence of an arginine residue at the P1 site of Serpin B6's RCL is thought to confer specificity for trypsin-like proteases, including thrombin. researchgate.netmdpi.com

Table 1: this compound Protease Targets

Protease TargetRoleThis compound Interaction
Cathepsin GFound in neutrophils and monocytes; involved in immune responses. nih.govPotent inhibition; thought to neutralize excessive activity. nih.govresearchgate.netmdpi.com
Kallikrein-8Found in brain and skin; involved in neuronal plasticity. nih.govjscimedcentral.comInhibits activity; co-localizes in keratinocytes. researchgate.netnih.govjscimedcentral.com
ThrombinKey enzyme in blood coagulation. patsnap.comInhibitory target due to RCL structure; confers specificity for trypsin-like proteases. researchgate.netmdpi.com

Cellular and Physiological Roles

Cellular Stress Response (e.g., Heat Inducibility)

This compound is implicated in the cellular stress response, particularly as a heat-inducible protein. imrpress.comuniprot.orgnih.govscite.ai Heat shock proteins (HSPs) in general play a crucial role in protecting cells against various forms of stress, including heat shock, oxidative stress, and chemical stress. nih.govnih.govnumberanalytics.comlongdom.org They function as molecular chaperones, assisting in protein folding and preventing aggregation of misfolded proteins under stress conditions. nih.govnih.govnumberanalytics.comlongdom.orgnih.govuconn.edu The expression of HSPs is regulated by heat shock factors (HSFs), with HSF1 being a primary regulator induced by stress. nih.govlongdom.orgusf.edu The presence of potential heat shock elements in the regulatory region of the this compound gene suggests its responsiveness to heat stress. nih.gov Studies have shown that this compound (as Hsp47) is heat inducible and binds to collagen, a function relevant under stress conditions that might affect protein folding. imrpress.comscite.ai

Differentiation Processes (e.g., F9 Teratocarcinoma Cell Differentiation)

This compound expression has been observed to be regulated during cellular differentiation processes. Notably, the transcription of the gene encoding murine this compound is induced in F9 teratocarcinoma cells following treatment with retinoic acid, a known inducer of differentiation in this cell line. nih.govnih.govnih.govresearchgate.netmousemine.org The kinetics of this compound mRNA induction correlate with the induction of a retinoic acid-induced nuclear protein that binds to specific sequences in the this compound gene's regulatory region, suggesting that this protein, related to GATA transcription factors, is involved in the transactivation of the this compound gene during differentiation. nih.gov This indicates a potential role for this compound in the complex molecular events that govern the differentiation of these embryonic carcinoma cells.

Extracellular Matrix Formation (e.g., Yolk Sac)

Table 2: Cellular and Physiological Roles of this compound

Cellular/Physiological RoleDescriptionAssociated Research Findings
Cellular Stress ResponseInvolvement in the cell's response to various stressors, including heat.Heat-inducible expression; presence of heat shock elements in gene regulatory region. imrpress.comuniprot.orgnih.govscite.ai Acts as a chaperone under stress. imrpress.comscite.ai
Differentiation ProcessesRegulation of expression during cell differentiation.Induced by retinoic acid during F9 teratocarcinoma cell differentiation; regulated by GATA-related transcription factors. nih.govnih.govnih.govresearchgate.netmousemine.org
Extracellular Matrix FormationRole in the synthesis and processing of collagen, a key component of the extracellular matrix.Functions as a collagen-binding chaperone (Hsp47/colligin); assists in collagen folding and transport; important for structures like the yolk sac. imrpress.comuniprot.orguwo.ca

Protein Maturation Pathways

This compound is intimately involved in the protein maturation pathways, specifically concerning collagen. It functions as a molecular chaperone within the endoplasmic reticulum, the cellular organelle where proteins are folded and assembled. This compound binds specifically to collagen and is considered essential for its proper biosynthesis and folding mdpi.comfishersci.comfrontiersin.orgnih.govcenmed.commdpi.com. It is critical for the correct folding of procollagen, the precursor molecule to collagen mdpi.com.

Within the ER, this compound maintains a close association with procollagen molecules. This interaction is crucial for preventing the aggregation of procollagen chains and facilitating their correct modification frontiersin.orgnih.gov. The persistent binding of this compound to collagen helps prevent the premature degradation of these molecules before they can form fibrils frontiersin.orgnih.gov. As procollagen moves through the secretory pathway, this compound dissociates from it in the cis-Golgi to allow for subsequent fibril formation frontiersin.orgnih.govnih.gov. Following dissociation, this compound is recycled back to the ER to participate in further rounds of collagen maturation frontiersin.orgnih.gov. This role in the correct folding and processing of collagen is a key aspect of its function in protein maturation pathways and is reflected in its Gene Ontology annotations mdpi.comfishersci.comcenmed.com.

Chondrocyte Development and Bone Morphogenesis

This compound (Serpinh1) plays a significant role in chondrocyte development, a process critical for the formation of cartilage, and is involved in endochondral bone morphogenesis mdpi.comfishersci.comnih.gov. Endochondral ossification is a fundamental process by which cartilage is converted into bone, essential for the development of the vertebrate skeleton.

Studies have indicated that Serpinh1 acts upstream of or within the processes governing chondrocyte development that contribute to endochondral bone formation mdpi.comfishersci.comnih.gov. The gene encoding this compound is expressed in various tissues, including the skeleton. Furthermore, defects in the human ortholog, SERPINH1, have been linked to Osteogenesis Imperfecta Type 10 (OI10) nih.govcenmed.com. This disorder is a connective tissue disease characterized by bone fragility, reduced bone mass, bowing of limbs due to multiple fractures, short limb dwarfism, and blue sclerae nih.govcenmed.com. This association highlights the critical involvement of this compound in the proper development and structural integrity of bone and cartilage tissues.

Collagen Fibril Organization

The function of this compound is intrinsically linked to the organization of collagen fibrils. As a collagen-binding protein, this compound influences the assembly and structure of collagenous extracellular matrix. It is directly involved in the process of collagen fibril organization mdpi.comfishersci.comnih.govcenmed.com.

This compound has the capacity to bind to both helical and non-helical forms of collagen frontiersin.orgnih.govnih.gov. Its timely dissociation from procollagen in the cis-Golgi is a necessary step that precedes the formation of mature collagen fibrils frontiersin.orgnih.govnih.gov. Research using Hsp47 knockout mice has demonstrated the critical nature of this protein for proper collagen structure. These mice exhibited a severe deficiency in the mature, processed form of type I collagen and displayed impaired fibril structures in mesenchymal tissues frontiersin.org. The molecular form of type IV collagen was also affected, leading to discontinuous disruption of basement membranes in homozygous mice frontiersin.org. These findings underscore the essential role of this compound in facilitating the correct assembly and organization of collagen fibrils, which is vital for the structural integrity and function of connective tissues.

Potential Roles in Immune Responses (e.g., in insects via Toll signaling, PPO cascade)

While this compound (SERPINH1) is primarily characterized for its roles in collagen biology in mammals, the broader serpin superfamily is known to play significant roles in immune responses across various organisms, including insects. These roles often involve the regulation of proteolytic cascades, such as those in the Toll signaling pathway and the prophenoloxidase (PPO) cascade, which are central to insect innate immunity.

In insects, the Toll and IMD (immune deficiency) pathways are crucial for initiating humoral immune responses, leading to the synthesis of antimicrobial peptides. The PPO cascade, when activated by prophenoloxidase-activating enzymes (PPAE), leads to melanization and blood coagulation, contributing to immune defense. Both the Toll signaling pathway and the PPO activation system in insects utilize cascades of serine proteases to amplify immune signals. These cascades require tight regulation to prevent excessive inflammation and immunopathology, and this regulation is often provided by serine protease inhibitors, including serpins.

Regulation of Serpin J6 Expression and Activity

Transcriptional Regulation

Transcriptional regulation plays a significant role in determining the levels of serpin J6 mRNA and subsequent protein production.

Retinoic Acid (RA) Induction

Retinoic acid (RA), a biologically active metabolite of vitamin A, is a potent inducer of this compound transcription. nih.govnih.govnih.govnih.govnih.gov Studies, particularly in murine F9 teratocarcinoma cells, have demonstrated that treatment with retinoic acid leads to a notable increase in J6 gene transcription and mRNA abundance within 24-48 hours. nih.govnih.gov This induction is a key aspect of the differentiation process initiated by RA in these cells. nih.govnih.gov The time course of J6 mRNA expression following RA addition is similar to that of other differentiation markers like laminin (B1169045) B1 and collagen IV (alpha 1) messages. nih.gov

Role of Transcription Factors (e.g., GATA-4, GATA-binding proteins)

Transcription factors, particularly those belonging to the GATA family, are crucial mediators of this compound gene expression, especially in the context of retinoic acid induction. A retinoic acid-inducible nuclear protein in F9 cell extracts has been shown to recognize specific GAGATAG sequences repeated four times within the regulatory region of the J6 gene. nih.gov The kinetics of RA induction of this GAGATAG-binding protein correlate with that of J6 mRNA, suggesting its involvement in the transactivation of the J6 gene in RA-treated F9 cells. nih.gov Competition experiments have further indicated that this RA-induced GAGATAG-binding protein is related to transcription factors GATA-1 and GATA-2. nih.gov

More specifically, transcription factor GATA-4 has been identified as a key regulator of J6 gene expression in F9 cells. nih.govnih.gov GATA-4, which is itself a retinoic acid-inducible GATA-binding protein, increases in parallel with J6 transcripts during RA-induced differentiation of F9 cells. nih.govnih.gov Gel-shift experiments and antibody binding studies have confirmed that GATA-4 is the major GATA-binding protein activity in differentiated F9 cells and that it binds to consensus GATA motifs in the retinoic acid-responsive portion of the J6 promoter. nih.govnih.gov Co-transfection studies have demonstrated that GATA-4 is a potent trans-activator of the J6 promoter. nih.govnih.gov These findings strongly suggest that GATA-4 regulates this compound expression in F9 cells. nih.govnih.gov Other GATA-binding proteins, such as GATA-2 and GATA-3, may also be involved, as co-transfection with human GATA-2 or GATA-3 expression vectors increased chloramphenicol (B1208) acetyltransferase expression driven by the RA regulatory region of the J6 gene in HeLa cells. nih.gov This implies that the J6 gene is likely transactivated by GATA-2, GATA-3, or related factors activated by retinoic acid during F9 cell differentiation. nih.gov

Heat Shock Response

This compound is also known as a heat shock protein (HSP47), indicating its responsiveness to heat stress. researchgate.netnih.govthermofisher.com The J6 gene contains a potential heat shock element with alternating arrays of blocks XGAAX and XTTCX in its 5'-flanking region, suggesting that the gene is heat-inducible. nih.gov Its expression is induced by heat shock. thermofisher.com

Constitutive Expression Patterns

While inducible by factors like retinoic acid and heat shock, this compound can also exhibit constitutive expression patterns in certain cell types. researchgate.net For instance, HSP47 has been shown to be constitutively expressed alongside collagens. researchgate.netnih.gov In undifferentiated, multipotential hematopoietic cells (FDCP-Mix), a high level of this compound (referred to as serpin 2A) mRNA expression has been identified, which downregulates upon differentiation into mature myeloid cells. ashpublications.org Constitutive expression in these cells was associated with increased clonogenic potential and a delay in the appearance of fully mature cells during differentiation. ashpublications.org

Cellular Context-Dependent Expression

The expression of this compound is highly dependent on the specific cellular context, particularly during differentiation processes.

Expression in F9 Teratocarcinoma Cells

F9 teratocarcinoma cells are a widely used model system for studying differentiation, and this compound expression is notably regulated during their differentiation induced by retinoic acid. researchgate.netnih.govnih.govashpublications.orglipidmaps.org As mentioned, retinoic acid treatment of F9 cells leads to a significant increase in J6 gene transcription and mRNA levels, coinciding with their differentiation into primitive endoderm. nih.govnih.govnih.govnih.gov This induction is mediated, at least in part, by retinoic acid-inducible GATA-binding proteins, including GATA-4, which bind to regulatory regions of the J6 gene promoter. nih.govnih.govnih.gov The increased expression of this compound in differentiated F9 cells is linked to its role as a collagen-binding protein, important for the synthesis and maturation of extracellular matrix components like collagen IV and laminin, which are also induced during F9 cell differentiation. researchgate.netnih.govnih.gov

Expression in Hematopoietic Progenitor Cells

Research has indicated that this compound (identified as serine protease inhibitor EB22/3 or serpin 2A) exhibits high levels of mRNA expression in undifferentiated, multipotential hematopoietic cells, specifically in FDCP-Mix cells. frontiersin.org As these cells undergo differentiation into mature myeloid cells, both the transcript and protein levels of this compound are downregulated. frontiersin.org Furthermore, this compound expression was detected in bone marrow-derived bipotent granulocyte macrophage progenitor cells (GM-colony forming cell [CFC]), but not in erythrocyte progenitor cells derived from day 15 fetal liver. frontiersin.org Constitutive expression of serpin 2A in FDCP-Mix cells was associated with an increase in their clonogenic potential and a delay in the appearance of fully mature cells during granulocyte macrophage differentiation compared to control cells. frontiersin.org

Expression in Activated T Cells

This compound expression is also notably regulated during the activation of T cells. A marked upregulation of serpin 2A expression has been observed during the activation of cytotoxic suppressor CD8+ T cells. frontiersin.org This upregulation shows a clear lag between the appearance of the mRNA transcript and the subsequent detection of the protein. frontiersin.org Other serpins, such as SPI-6/PI-9, have also been shown to be upregulated in activated dendritic cells and are involved in protecting them from cytotoxic T lymphocyte-induced apoptosis, highlighting the role of serpins in immune cell interactions. cuhk.edu.cnturkjps.org

Tissue and Cell Type Specificity

Beyond hematopoietic and activated T cells, the expression of this compound (SERPINB2) and related proteins has been observed in other contexts. The J6 protein from mouse F9 embryonal carcinoma cells has shown homology with a human collagen-binding protein and similarity to the serpin family. nih.gov J6 mRNA expression in F9 teratocarcinoma cells is also linked to retinoic acid addition. cuhk.edu.cn While comprehensive tissue distribution specifically for this compound (SERPINB2) is not extensively detailed in the provided results, other intracellular serpins, often belonging to clade B (which includes SERPINB2), tend to be expressed either ubiquitously or in a tissue-specific manner and participate in cell-associated events. For example, SERPINB6 is expressed in keratinocytes, skeletal muscle, placenta, cardiac muscle, lung, liver, kidney, pancreas, and inner ear hair cells, demonstrating a degree of tissue specificity for intracellular serpins. SERPIN E2 (a different serpin) is expressed in various organs and cell types, including the brain, platelets, gonads, bone, macrophages, astrocytes, smooth muscle cells, and vascular cells.

Regulation of Inhibitory Activity

The inhibitory activity of serpins, including this compound, is intrinsically linked to their unique structural characteristics and can be modulated by various factors.

Conformational Dynamics and Metastability

A hallmark of inhibitory serpins is their metastable structure, which is essential for their inhibitory mechanism. Serpins exist in a stressed, native conformation with inhibitory activity. Upon interaction with a target protease, the reactive center loop (RCL) of the serpin is cleaved, triggering a dramatic conformational change. This involves the insertion of the cleaved RCL into beta-sheet A, leading to a more stable, relaxed conformation and the translocation of the protease to the opposite pole of the serpin, forming a stable, irreversible complex. This conformational flexibility and the transition from a metastable to a stable state are the driving force behind serpin inhibition.

The inherent metastability of serpins, while crucial for function, also makes them susceptible to misfolding and aberrant conformational transitions, which can lead to the formation of inactive latent forms or polymers. cuhk.edu.cn These misfolding events are associated with various diseases known as serpinopathies. cuhk.edu.cn Studies on other serpins, such as alpha-1-antitrypsin, have utilized techniques like hydrogen/deuterium exchange and mass spectrometry to probe the conformational dynamics of the metastable form, revealing the flexibility of certain regions like the F helix, which may facilitate the conformational change. While the general principles of serpin conformational dynamics and metastability apply to the serpin superfamily, specific details regarding the conformational dynamics and metastability of this compound itself are not provided in the immediate search results.

Cofactor Interactions (e.g., vitronectin, heparin for general serpins)

The inhibitory activity of many serpins can be augmented or modulated by interactions with cofactors. Prominent examples of such cofactors for general serpins include negatively charged glycosaminoglycans like heparin and proteins like vitronectin.

Heparin is known to enhance the inhibitory capacity of several anticoagulant serpins, such as antithrombin, heparin cofactor II, and protein C inhibitor, by potentially several thousand-fold. This enhancement is mediated by heparin binding to the serpin, which can induce a conformational change that exposes the RCL and increases affinity for the target protease. Heparin can also act as a bridge, binding to both the serpin and the protease to facilitate their interaction.

Molecular Interactions of Serpin J6

Protein-Protein Interactions

Serpin J6 engages in specific protein-protein interactions that are vital for its chaperone function, especially within the context of collagen metabolism.

A key interaction of this compound is its specific binding to collagen and procollagen (B1174764) molecules. This compound acts as a collagen-specific molecular chaperone. nih.govimrpress.comresearchgate.netuniprot.org This interaction is crucial during the biosynthesis of collagen, occurring within the endoplasmic reticulum (ER) and cis-Golgi compartments of the cell. imrpress.comresearchgate.net this compound binds closely to procollagen, preventing premature aggregation and facilitating necessary post-translational modifications. imrpress.comresearchgate.net It has been shown to bind to both helical and non-helical forms of collagens. nih.govimrpress.comresearchgate.net The dissociation of this compound from procollagen occurs in the cis-Golgi, a step that is necessary for the subsequent formation of collagen fibrils outside the cell. nih.govimrpress.comresearchgate.net

This compound (HSP47) and FKBP65, another chaperone protein, have been shown to cooperate in the posttranslational maturation of type I procollagen. nih.govresearchgate.net Research indicates that HSP47 and FKBP65 form a common protein complex, highlighting a functional relationship between these two chaperones in the context of collagen synthesis. nih.govresearchgate.net Studies involving mutations in the gene encoding HSP47 (SERPINH1) have demonstrated that such mutations can lead to the destabilization and mislocalization of HSP47, which in turn can secondarily affect FKBP65. nih.govresearchgate.net FKBP65 possesses peptidyl-prolyl isomerase (PPIase) activity, which plays a critical role in the formation of hydroxylysine-aldehyde derived intermolecular collagen cross-links. nih.gov The PPIase activity of FKBP65 dependent potentiates the collagen cross-linking driven by lysyl hydroxylase 2 (LH2). nih.gov While PPIase activity is important for the potentiation of cross-linking, it is not required for the formation of the protein complex between FKBP65 and LH2; the presence of at least one FKBP domain in FKBP65 is sufficient for complex formation. researchgate.net

Interaction with Collagen and Procollagen

Protein-Protease Interactions

While primarily recognized as a chaperone, this compound is a member of the serpin superfamily, many of which are potent protease inhibitors. Serpins typically inhibit proteases, particularly serine proteases, through a unique mechanism involving a significant conformational change. embl.dewikipedia.orgnih.gov

A hallmark of the inhibitory mechanism employed by many serpins is the formation of a stable, covalent complex with their target proteases. embl.dewikipedia.orgresearchgate.netresearchgate.netmdpi.comherts.ac.ukbiorxiv.org This interaction is often described as an irreversible "trapping" mechanism. embl.dewikipedia.org The covalent bond is formed at the acyl-enzyme intermediate stage of the proteolytic reaction, effectively inactivating the protease. mdpi.comresearchgate.net

The inhibitory mechanism of serpins is initiated by the cleavage of a specific peptide bond within their Reactive Center Loop (RCL) by the target protease. researchgate.netmdpi.comresearchgate.netmdpi.com The RCL acts as a pseudosubstrate, containing a scissile P1-P1' bond that is recognized and attacked by the protease's active site. researchgate.net Upon cleavage of this bond, the serpin undergoes a rapid and dramatic conformational change. The N-terminal portion of the cleaved RCL inserts deeply into the central β-sheet A of the serpin. wikipedia.orgmdpi.comresearchgate.netmdpi.com This insertion event translocates the covalently linked protease to the opposite pole of the serpin molecule, a movement that distorts the protease's active site and renders it catalytically inactive. wikipedia.orgmdpi.comresearchgate.netmdpi.com This irreversible trapping distinguishes serpins from standard, reversible protease inhibitors.

Covalent Complex Formation with Target Proteases

Nucleic Acid Interactions

While the primary functions of this compound are centered on protein interactions, particularly with collagen, some research suggests potential interactions with nucleic acids for certain serpins. For instance, some plant serpins have been shown to interact with RNA in vitro, suggesting possible roles as carriers for mobile RNAs. mdpi.com Additionally, the broader context of functional nucleic acids indicates their capacity to interact with various macromolecules, including RNA, often based on sequence homology. google.com A Gene Ontology (GO) annotation for this compound (HSP47) also lists RNA binding as a molecular function. mybiosource.com However, detailed research specifically on the direct interaction of human this compound with nucleic acids is less extensively documented compared to its protein interactions related to collagen metabolism.

Binding of Transcription Factors to Regulatory Regions

The transcriptional regulation of the SERPINB6 gene involves the binding of various transcription factors to its promoter and other regulatory elements. Research into the murine homolog, the J6 serpin gene, has provided insights into some of the key transcription factors involved in its regulation, particularly in the context of differentiation.

Studies in murine F9 teratocarcinoma cells demonstrated that transcription of the J6 gene is induced following treatment with retinoic acid (RA) uantwerpen.benih.gov. This induction is mediated, at least in part, by the binding of GATA-binding proteins to specific sequences within the J6 gene's 5'-flanking region. A regulatory region located between -1050 and -738 base pairs upstream of the transcription start site was identified as being involved in this regulation uantwerpen.be. This region contains four repeats of the GAGATAG sequence, which serve as binding sites for RA-induced nuclear proteins uantwerpen.be.

Further investigation revealed that the RA-induced protein binding to the GAGATAG sequence is related to the GATA family of transcription factors, specifically GATA-1 and GATA-2 uantwerpen.be. The kinetics of the induction of this GAGATAG-binding protein activity mirrored the increase in J6 mRNA levels upon RA treatment, suggesting its direct involvement in J6 gene transactivation uantwerpen.be. Co-transfection experiments using human HeLa cells showed that introducing the RA regulatory region of the J6 gene along with human GATA-2 or GATA-3 expression vectors led to a significant increase (5-8-fold) in the expression of a reporter gene uantwerpen.be. This finding indicates that GATA-2 and GATA-3, or related factors, are likely involved in the transactivation of the J6 gene during RA-induced differentiation uantwerpen.be. Another study identified GATA-4 as the major GATA-binding protein activity in differentiated F9 cells and confirmed its binding to consensus GATA motifs in the RA-responsive portion of the J6 promoter. Co-transfection studies in NIH 3T3 cells demonstrated that GATA-4 is a potent trans-activator of the J6 promoter, further supporting its role in regulating J6 expression nih.gov.

In humans, analysis of the SERPINB6 gene promoter has identified several putative transcription factor binding sites. These predictions, based on computational analysis of the promoter sequence, suggest potential regulatory interactions with a variety of transcription factors.

The table below summarizes some of the transcription factors implicated in the regulation of SERPINB6/J6 expression:

Transcription FactorGene/SpeciesBinding Site/RegionRegulatory EffectResearch Context
GATA-2Murine J6 (Human SERPINB6 homolog)GAGATAG repeats in 5'-flanking region (-1050 to -738)TransactivationRetinoic acid-induced differentiation of F9 cells, Co-transfection studies uantwerpen.be
GATA-3Murine J6 (Human SERPINB6 homolog)GAGATAG repeats in 5'-flanking region (-1050 to -738)TransactivationCo-transfection studies uantwerpen.be
GATA-4Murine J6 (Human SERPINB6 homolog)Consensus GATA motifs in RA-responsive promoter regionTransactivationRetinoic acid-induced differentiation of F9 cells, Co-transfection studies nih.gov
AP-1Human SERPINB6Promoter (Putative)-Computational prediction
ATFHuman SERPINB6Promoter (Putative)-Computational prediction
ATF-2Human SERPINB6Promoter (Putative)-Computational prediction
c-JunHuman SERPINB6Promoter (Putative)-Computational prediction
E2FHuman SERPINB6Promoter (Putative)-Computational prediction
E2F-1Human SERPINB6Promoter (Putative)-Computational prediction
E2F-2Human SERPINB6Promoter (Putative)-Computational prediction
E2F-3aHuman SERPINB6Promoter (Putative)-Computational prediction
Sp1Human SERPINB6Promoter (Putative)-Computational prediction

Detailed research findings highlight the role of GATA factors in the transcriptional activation of the J6 gene during differentiation. The correlation between the induction kinetics of GATA-binding protein activity and J6 mRNA suggests a direct regulatory link uantwerpen.be. The ability of GATA-2 and GATA-3 to transactivate the J6 promoter in co-transfection assays provides functional evidence for their involvement in controlling J6 gene expression uantwerpen.be. Similarly, GATA-4 has been shown to be a potent trans-activator of the J6 promoter nih.gov. While computational analyses predict binding sites for numerous other transcription factors in the human SERPINB6 promoter, experimental validation of the functional significance of these putative sites is often required to confirm their role in regulating SERPINB6 expression.

Evolutionary and Comparative Analysis of Serpin J6

Phylogenetic Relationships within the Serpin Superfamily

Phylogenetic studies of the serpin superfamily have often faced challenges due to the diversity and variable genomic organization of its members. researcherslinks.comwikipedia.orgamazonaws.com However, combining analyses of genomic organization, diagnostic amino acid sites, and insertions/deletions has helped to construct more robust phylogenies. wikipedia.orgamazonaws.com Present-day vertebrates are understood to encompass six serpin gene families, which are thought to have evolved from primordial genes through significant intron insertion events early in vertebrate radiation. wikipedia.orgamazonaws.com

Vertebrate serpins can be classified into distinct groups based on the locations of intron positions within their conserved coding regions. wikipedia.orgamazonaws.com The alpha-1-antitrypsin group, for instance, is characterized by three introns at homologous sites in the conserved coding sequence, in addition to an intron in its 5′ untranslated region. wikipedia.org

Studies have identified proteins in various species that are homologous to murine J6 protein. These include rat gp46, chick hsp47, and a human collagen-binding protein. The derived amino acid sequence of the human collagen-binding protein shows close homology with these murine, rat, and chick proteins and also shows sequence similarity with members of the serpin family.

Orthologs, defined as homologous genes that have diverged since a speciation event, are generally assumed to share similar functions. However, functional divergence can occur between orthologs over time. The identification of J6 homologs across species like mouse, rat, chick, and human highlights the conserved evolutionary lineage of this protein.

Position within Serpin Gene Families (e.g., relationship to alpha-antitrypsin gene group)

Gene Family Evolution

The evolution of the serpin gene family has been significantly influenced by genetic events such as duplication. nih.govuantwerpen.begoogle.com These events can lead to an expansion in the number of serpin genes within a genome. nih.govuantwerpen.begoogle.com

Interactive Table 1: Exon-Intron Structure Comparison (Illustrative based on search findings)

Serpin Gene/GroupNumber of ExonsNumber of IntronsNotesSource
Alpha-1-antitrypsin groupVariable3 (conserved coding) + 1 (5' UTR)Introns at homologous sites in coding region wikipedia.org
Murine PI-6 (Spi3)76Lacks an intron present in ovalbumin/PAI-2 ukrbiochemjournal.org
Ovalbumin gene familyVariable5 (conserved coding)Share common introns in coding region wikipedia.org
PAI-1, Nexin-1, NeuroserpinVariable7 (coding region)Introns within coding region wikipedia.org
Serpin 2 (insects)98Identical segmentation in some species

The evolution of serpin gene structure involves both intron gain and loss. wikipedia.org While intron invasion is thought to have occurred early in evolution, examples of later intron insertions exist. Analysis of vertebrate serpin evolution suggests a model where intron gain played a dominant role, starting from a relatively intron-poor ancestral gene. wikipedia.orgamazonaws.com However, intron loss also contributes to the observed gene structures. Differences in gene structure, such as variations in exon and intron presence or insertion, can arise from these gain and loss events and are considered significant in adaptive processes.

Gene duplication events, including tandem and segmental duplications, are recognized as primary driving forces in the evolution and expansion of gene families, including the serpins. nih.govuantwerpen.begoogle.com These duplications can lead to an increase in the number of available inhibitors or allow for the mutational flexibility needed to target different proteases. In plants, for example, duplication events have been shown to support the expansion and evolution of the serpin gene family. nih.govuantwerpen.begoogle.com Similarly, tandem duplication of serpin genes in vertebrates, particularly within the SERPINA subfamily, has been observed, contributing to functional variation. The presence of multiple serpin genes in genomes across different organisms highlights the impact of duplication in the diversification of this superfamily. nih.govuantwerpen.begoogle.com

Purifying Selection Pressure

Genes encoding essential proteins that perform critical cellular functions are often subject to purifying selection pressure. Purifying selection, also known as negative selection, acts to remove deleterious mutations from a population, thereby conserving the gene sequence over evolutionary time cellsignal.com. The high degree of conservation observed in the amino acid sequence of Serpin H1 across various vertebrate species suggests that it is under strong purifying selection thermofisher.comnih.gov. This is consistent with its indispensable role as a chaperone in collagen biosynthesis; even subtle changes in its structure or function can lead to severe conditions like Osteogenesis Imperfecta frontiersin.orgresearchgate.netthermofisher.comuniprot.org. The conservation of specific residues critical for its chaperone activity and collagen binding further supports the notion of purifying selection maintaining the functional integrity of Serpin H1 pnas.orgthermofisher.comuniprot.org.

Interspecies Conservation and Diversification

The serpin superfamily is ancient and widespread, with members identified across all kingdoms of life, including animals, plants, fungi, bacteria, and viruses wikipedia.orgthermofisher.comsinobiological.com. This broad distribution underscores the fundamental importance of serpin-like folds and functions in biological processes. Within this superfamily, Serpin H1 represents a clade (Clade H) that has undergone specific evolutionary trajectories, particularly concerning its primary function as a chaperone.

Conservation in Mammals (e.g., mouse, human, rat, chick)

Serpin H1 is highly conserved among vertebrates, including mammals and birds. Significant sequence identity is observed when comparing Serpin H1 proteins from different mammalian species. For example, human and dog Serpin H1 share 97% sequence identity, while human and zebrafish share 64% identity thermofisher.com. Conservation is also well-documented in mouse, rat, pig, and chimpanzee thermofisher.comcellsignal.comthermofisher.comnih.gov. The protein sequences are remarkably similar, particularly in key functional domains.

Species Common Name UniProt Accession Sequence Length (amino acids)
Homo sapiens Human P50454 novoprotein.comthermofisher.com 418 nih.gov
Mus musculus Mouse P19324 frontiersin.orgnovoprotein.comthermofisher.comresearchgate.netuniprot.orgnih.gov 417 researchgate.netnih.gov
Rattus norvegicus Rat - 417 nih.gov
Canis lupus familiaris Dog - 418 nih.gov
Gallus gallus Chicken - 405 nih.gov
Sus scrofa Pig - 419 nih.gov

Presence in Diverse Organisms (e.g., plants, insects, viruses, bacteria, archaea)

While the serpin superfamily is broadly distributed across all domains of life, Serpin H1 (Clade H) appears to be primarily found in vertebrates thermofisher.comthermofisher.comnih.gov. The evolutionary history indicates its presence in the common ancestor of animals genecards.org.

However, the broader serpin superfamily demonstrates remarkable presence in diverse organisms:

Plants: Serpins are found in plants like Arabidopsis thaliana and wheat, with some acting as inhibitors of mammalian proteases wikipedia.org.

Insects: The genomes of insects such as Drosophila melanogaster, Bombyx mori (silkworm), and mosquitoes contain numerous serpin genes involved in various processes, including immunity wikipedia.orgthermofisher.com.

Viruses: Some viruses encode serpins (viral serpins or serpina) to interfere with host protease systems, often to evade the host immune response or facilitate replication thermofisher.comsinobiological.com.

Bacteria and Archaea: Serpin-like proteins have also been identified in bacteria and archaea, suggesting a very ancient origin for the serpin fold thermofisher.comsinobiological.com.

This widespread distribution of the serpin fold highlights its evolutionary success and adaptability to perform diverse functions across different biological contexts.

Evolution of Novel Protease Specificities

The classical inhibitory serpins function by trapping target proteases through a conformational change initiated by cleavage of their reactive center loop (RCL) wikipedia.org. The specificity of this interaction is largely determined by the amino acid residues within the RCL and sometimes by exosites on the serpin surface proteogenix.science.

Serpin H1, however, represents an evolutionary divergence from this classical inhibitory mechanism. Despite possessing the characteristic serpin fold, Serpin H1 is primarily a non-inhibitory serpin in terms of protease inhibition researchgate.netwikipedia.org. Its novel specificity lies in its high-affinity binding to collagen molecules, specifically recognizing Gly-Xaa-Arg repeat sequences within the collagen triple helix pnas.orgresearchgate.netuniprot.org. This adaptation allows Serpin H1 to function as a dedicated chaperone for collagen folding and assembly in the endoplasmic reticulum frontiersin.orgpnas.orggenecards.orgnovoprotein.comresearchgate.netproteogenix.sciencethermofisher.comcellsignal.com.

The evolution of Serpin H1's chaperone function, as opposed to protease inhibition, likely involved changes in its reactive center loop and other structural elements that favored interaction with collagen over protease targets. This exemplifies how the versatile serpin scaffold can evolve novel binding specificities and functions, contributing to the diverse roles of the serpin superfamily in biological systems.

Research Methodologies and Model Systems for Serpin J6 Studies

Molecular and Genetic Approaches

Molecular and genetic techniques are essential for characterizing the serpin J6 gene, analyzing its expression, and manipulating its sequence for functional studies.

Molecular Cloning and cDNA Sequencing

Molecular cloning and cDNA sequencing are foundational steps in studying a protein like this compound. These methods allow researchers to isolate, amplify, and determine the nucleotide sequence of the gene encoding this compound. This provides critical information about the protein's primary structure and potential regulatory elements. For instance, cDNA clones encoding a collagen-binding protein, which showed similarity to J6 protein from mouse F9 embryonal carcinoma cells and members of the serpin family, have been isolated and sequenced from human fibroblasts. embl.de Nucleotide sequence analysis of a nearly full-length cDNA revealed details about the coding region, untranslated regions, and potential transcription start sites for a related serpin, Ep45. embl.de Another study identified a novel human serpin gene by isolating, cloning, and sequencing a PCR-amplified fragment from human genomic DNA and the full-length cDNA from HeLa cells. nih.gov This novel serpin, named leupin, showed high protein sequence similarity to squamous cell carcinoma antigen (SCCA) but with notable differences in the reactive site loop. nih.gov

Gene Expression Analysis (e.g., Northern Blot, Real-Time PCR, Transcriptomic Analysis, scRNA-seq)

Analyzing the expression levels of the this compound gene provides insights into when, where, and under what conditions the protein is produced. Various techniques are employed for this purpose. Northern blot analysis is a classic method used to detect and quantify mRNA levels, allowing for the determination of transcript size and the presence of alternatively spliced forms. thermofisher.com, nih.gov Despite newer techniques, Northern blot remains a standard for detecting and quantifying mRNA levels due to its ability to provide a direct relative comparison of message abundance between samples. thermofisher.com, nih.gov Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative real-time PCR (RT-qPCR) are widely used for their sensitivity and ability to quantify mRNA transcripts, even from minute samples. thermofisher.com, nih.gov RT-PCR involves converting mRNA to cDNA, which is then amplified and quantified. nih.gov Transcriptomic analysis, including techniques like RNA sequencing (RNA-Seq), provides a high-throughput approach to study the entire collection of RNA transcripts in a sample. rna-seqblog.com, bio-rad.com RNA-Seq allows for the identification and quantification of known and novel transcripts, alternative splicing, and gene fusions, offering a broader view of gene expression compared to targeted methods like RT-qPCR. bio-rad.com, nih.gov Single-cell RNA-Seq (scRNA-Seq) takes this a step further by capturing the gene expression profiles of individual cells, which is valuable for studying cellular heterogeneity and rare cell populations. bio-rad.com Studies on serpin family members have utilized RNA analysis to determine tissue distribution and identify new serpin sequences. nih.gov

Transfection Experiments (e.g., stable transfection, co-transfection)

Transfection is a technique used to introduce nucleic acids, such as DNA plasmids or RNA, into cells to study gene function and protein expression. Transient transfection involves the temporary introduction of DNA, leading to high levels of expressed protein for a limited time. qiagen.com Stable transfection, on the other hand, involves the integration of the introduced DNA into the host cell genome or its maintenance as an episome, resulting in long-term gene expression and the creation of stable cell lines. qiagen.com, thermofisher.com Stable transfection often utilizes selectable markers, such as antibiotic resistance genes, to isolate cells that have successfully integrated the foreign DNA. qiagen.com, thermofisher.com Co-transfection is the simultaneous introduction of two or more nucleic acid molecules into a cell. thermofisher.com This can be used to introduce a gene of interest along with a selectable marker for stable cell line generation or to study the effects of multiple genes or proteins simultaneously. thermofisher.com For example, co-transfection can be used to analyze protein-protein interactions or to test the efficiency of siRNA knockdown. thermofisher.com Research on the J6 gene, a member of the serpin family, has involved co-transfection experiments, such as co-transfecting with human GATA-2 or GATA-3 expression vectors. researchgate.net Stable transfection of F9 cells has also been reported in studies involving the J6 gene. researchgate.net

Mutagenesis Studies (Implied by structural and functional analysis)

Mutagenesis studies are crucial for understanding the relationship between the structure of this compound and its function. By introducing specific changes (mutations) into the gene sequence, researchers can alter the amino acid sequence of the protein and observe the effects on its activity, stability, or interactions with other molecules. While direct studies specifically on "this compound mutagenesis" were not explicitly detailed in the search results, the broader field of serpin research heavily relies on mutagenesis. Mutagenesis studies on other serpins have focused on key regions such as the reactive center loop, hinge region, and protease-binding exo-sites to understand their inhibitory mechanisms and define specific biological functions. nih.gov, unc.edu These studies have demonstrated that alterations in specific amino acid residues within the reactive site can significantly influence target proteinase specificity. unc.edu The metastable conformation required for inhibitory activity in most serpins also implies that mutations affecting protein folding or stability would be investigated through mutagenesis. nih.gov A truncating mutation in SERPINB6, another serpin family member, was found to be associated with hearing loss, highlighting how mutations can impact serpin function and lead to disease. nih.gov This suggests that similar mutagenesis approaches would be applicable to studying this compound to understand the critical residues and regions for its specific function.

Biochemical and Biophysical Approaches

Biochemical and biophysical methods are employed to study the this compound protein itself, including its synthesis, folding, interactions, and activity.

In Vitro Translation Systems

In vitro translation systems are cell-free systems that allow for the synthesis of proteins from mRNA or DNA templates outside of a living cell. These systems are valuable tools for studying protein synthesis, folding, and function in a controlled environment. nih.gov, promega.com Coupled transcription/translation systems can synthesize protein directly from a DNA template by including the necessary components for both processes in a single reaction. promega.com In vitro translation systems, such as those based on rabbit reticulocyte lysate or wheat germ extract, have been widely used to identify mRNA species and characterize their protein products. promega.com, springernature.com These systems can be manipulated by adding or removing components to study the effects on translation efficiency or to produce proteins with specific modifications. nih.gov, springernature.com The PURE system, a reconstituted cell-free system, offers even greater control over the translation environment and has been used for applications like high-throughput functional genomics and protein engineering, including the incorporation of unnatural amino acids. neb.com Studies on serpin family members have utilized in vitro transcription/translation systems to produce proteins and examine their interactions with target proteases. nih.gov For example, SPI6, a murine ovalbumin serpin, was produced using a coupled transcription/translation system to demonstrate its ability to form a stable complex with human granzyme B. nih.gov

Protease Inhibition Assays

Protease inhibition assays are fundamental techniques used to determine the capacity of a serpin to inhibit the activity of specific proteases. These assays typically involve incubating the serpin with a known amount of protease and a suitable substrate, followed by measuring the remaining protease activity over time. The reduction in protease activity in the presence of the serpin indicates its inhibitory potential. For serpins, which often act as suicide inhibitors, the target protease recognizes the serpin's reactive site loop (RCL) as a substrate, leading to the formation of a stable, covalent complex that inactivates the protease. mdpi.com While this compound is known for its collagen-binding chaperone activity, its classification within the serpin superfamily suggests potential, albeit perhaps less prominent, protease inhibitory functions that could be investigated using these assays. Studies on other serpins, such as Spi6 (Serpin B6), have utilized in vitro protease inhibition assays to demonstrate their inhibitory specificity against proteases like granzyme B. google.comnih.gov These assays often involve incubating the serpin with the protease and then assessing the residual protease activity against a labeled peptide substrate. google.com

Protein Purification and Characterization

Purification and characterization of this compound are crucial steps for detailed biochemical and structural studies. Protein purification techniques aim to isolate the protein of interest from a complex mixture of cellular components. Common methods include various types of chromatography, such as affinity chromatography (which can utilize tags fused to recombinant proteins or molecules that bind specifically to this compound), ion-exchange chromatography (separating proteins based on charge), and size exclusion chromatography (separating based on size). scribd.compromega.es Once purified, the protein is characterized to confirm its identity, purity, and biochemical properties. Characterization techniques can include SDS-PAGE (to assess purity and molecular weight), Western blotting (for specific detection), mass spectrometry (for peptide mapping and intact mass analysis), and techniques to determine its concentration and assess its folding and stability. scribd.compromega.esnih.govbiorxiv.org For this compound, purification from sources like cell cultures (e.g., F9 cells or fibroblasts where it is expressed) or as a recombinant protein expressed in systems like E. coli or Pichia pastoris would be necessary before further characterization or functional assays. imrpress.compromega.esbiorxiv.orgnih.gov

Structural Biology Techniques (e.g., X-ray Crystallography, NMR for general serpins)

Structural biology techniques are employed to determine the three-dimensional structure of proteins, providing insights into their function and interaction mechanisms. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two primary methods utilized for this purpose. creative-biostructure.comtechnologynetworks.comkbdna.comnumberanalytics.comnanoimagingservices.com

X-ray crystallography involves obtaining a high-quality crystal of the protein and then diffracting X-rays through it. creative-biostructure.comkbdna.comnumberanalytics.com The resulting diffraction pattern is used to reconstruct the electron density map, from which the atomic structure of the protein can be built. kbdna.comnumberanalytics.com This technique typically provides high-resolution structures but requires the protein to form suitable crystals, which can be challenging for some proteins. kbdna.comnanoimagingservices.com

NMR spectroscopy, on the other hand, allows for the study of proteins in solution, which can more closely mimic physiological conditions. creative-biostructure.comtechnologynetworks.comkbdna.com NMR provides information not only about the three-dimensional structure but also about protein dynamics, conformational changes, and interactions with other molecules. creative-biostructure.comkbdna.com However, conventional NMR is generally limited to smaller proteins or protein complexes. creative-biostructure.com

While specific high-resolution structural data for this compound using these techniques may not be as widely available in the immediate search results as for other serpins, these methods are standard in structural biology for elucidating the molecular architecture of proteins within the serpin superfamily. creative-biostructure.comtechnologynetworks.comkbdna.comnumberanalytics.comnanoimagingservices.com Understanding the structure of the serpin fold and its characteristic reactive site loop is crucial for understanding their inhibitory mechanism and potential interactions.

Cellular and Developmental Models

Cellular and developmental models are essential for studying the biological roles of this compound in complex biological contexts, such as differentiation and lineage development.

F9 Teratocarcinoma Cell Differentiation Model

The F9 teratocarcinoma cell line is a widely used model system for studying embryonic differentiation, particularly the differentiation into endoderm-like derivatives upon treatment with retinoic acid (RA). nih.govnih.govehu.eus this compound (identified as J6 mRNA) was initially discovered as a gene whose expression significantly increases during the retinoic acid-associated differentiation of F9 cells. imrpress.comnih.govscience.gov This makes the F9 cell differentiation model highly relevant for studying the regulation and function of this compound during developmental processes. Studies using this model have shown that the expression of this compound mRNA follows a similar time course to other differentiation-specific markers like laminin (B1169045) B1 and collagen IV (alpha 1) messages after RA addition. nih.govscience.gov The induction of this compound expression in F9 cells by RA highlights its potential involvement in the cellular and molecular events that drive differentiation in this system. nih.govnih.govehu.eusphysiology.org

Fibroblast Culture Systems

Fibroblast culture systems are utilized to study the biology of fibroblasts, which are key cells involved in synthesizing extracellular matrix components, including collagen. nih.govthermofisher.com Given that this compound (Hsp47) is known to bind specifically to collagen and is thought to be involved as a chaperone in its biosynthetic pathway, fibroblast cultures provide a suitable model for investigating this interaction and the role of this compound in collagen production and extracellular matrix remodeling. mybiosource.comimrpress.comresearchgate.net Studies have shown that Hsp47 is an endoplasmic reticulum (ER) resident protein with collagen binding properties in chick fibroblasts. imrpress.comresearchgate.net Fibroblast cultures allow for the examination of this compound expression levels, its localization within the cell (e.g., ER), its interaction with procollagen (B1174764), and the impact of modulating this compound levels on collagen synthesis and secretion. researchgate.net These systems can also be used to study the response of fibroblasts and this compound expression to various stimuli, such as growth factors or inflammatory mediators, which are relevant in processes like wound healing and fibrosis where both fibroblasts and collagen deposition play significant roles. nih.gov

Hematopoietic Cell Lineage Analysis

Hematopoietic cell lineage analysis involves studying the differentiation and development of blood cells from hematopoietic stem and progenitor cells (HSPCs). mdpi.combiorxiv.orgqkine.com While the search results primarily highlight the role of other serpins, such as Spi2A (Serpin B6), in modulating hematopoietic progenitor cell formation and differentiation, this area of research provides a framework for potentially investigating the role of this compound in hematopoietic lineages. nih.govashpublications.org Studies in this field often utilize techniques to isolate and culture specific hematopoietic cell populations, induce differentiation along different lineages, and analyze gene and protein expression patterns. mdpi.combiorxiv.orgnih.govashpublications.org Although direct evidence from the search results linking this compound specifically to hematopoietic lineage analysis is limited compared to its association with F9 cells and fibroblasts, the broader context of serpin involvement in regulating cellular processes, including those in the immune system and hematopoiesis, suggests that future research might explore a potential role for this compound in certain aspects of hematopoietic cell biology. nih.govnih.govashpublications.org

Computational and Bioinformatic Approaches

Computational and bioinformatic approaches are essential for understanding the serpin superfamily, including members like this compound. These methods allow for the analysis of gene and protein sequences, structure prediction, evolutionary history inference, and the identification of conserved features, even when experimental data is limited.

Genome-Wide Identification and Annotation

Genome-wide identification and annotation involve scanning entire genomes to locate and characterize all genes belonging to the serpin family. This process typically utilizes computational tools to search for sequences that share homology with known serpins. For instance, studies have identified serpin genes on a genome-wide scale in organisms like rice planthoppers, finding 11 to 14 serpin genes depending on the species mdpi.com. Similarly, a comprehensive in silico analysis identified 27 and 25 serpin genes in Brachypodium distachyon and Hordeum vulgare, respectively nih.govmdpi.com. In wheat (Triticum aestivum), publicly available genomic data has been exploited to identify and annotate the entire 'serpinome' nih.govresearchgate.net. This process often involves using gene prediction methods supported by mRNA and EST evidence to annotate identified sequences genscript.com. The identified genes are then mapped onto chromosomes to understand their genomic distribution mdpi.comnih.gov.

Sequence Alignment and Homology Analysis

Sequence alignment and homology analysis are fundamental steps in studying protein families like serpins. Multiple sequence alignments are performed to compare the amino acid sequences of different serpins, identifying conserved residues and regions that are likely important for structure and function researchgate.net. Homology analysis, often performed using tools like NCBI BLAST, helps determine the evolutionary relationships between serpins from different species and identify orthologs and paralogs oup.comnih.govresearchgate.net. For example, sequence analysis indicates that many prokaryotic serpins share significant homology with eukaryotic serpins oup.comnih.govbiorxiv.org. Sequence alignment can reveal conserved features like the reactive center loop (RCL) and hinge region, which are critical for serpin activity mdpi.commdpi.comresearchgate.net. Tools like DIALIGN-2 have been used for multiple sequence alignment of serpin sequences to check for homologous positioning of features like intron sites oup.comoup.com.

Conserved Domain and Motif Analysis

Analyzing conserved domains and motifs helps identify functional regions within serpin proteins. The serpin family is characterized by a conserved tertiary structure, including the serpin domain itself embl.deembopress.orgebi.ac.uk. Computational tools are used to predict and analyze these domains and identify shorter, functionally conserved motif patterns mdpi.commdpi.comresearchgate.net. For instance, motif analysis of serpins from rice planthopper species revealed diverse motif compositions, with serpins from the same evolutionary branch sharing similar motif sequences mdpi.com. The reactive center loop (RCL) is a key conserved domain, and its presence and characteristics are analyzed to understand the inhibitory potential of a serpin mdpi.commdpi.com. Motif analysis can identify specific patterns within the RCL and other parts of the protein that are associated with particular functions or interactions mdpi.comnih.gov. The Pfam database is a common resource for analyzing conserved domains like the RCL mdpi.com.

Phylogenetic Tree Construction and Evolutionary Modeling

Phylogenetic analysis is crucial for understanding the evolutionary history and relationships within the serpin superfamily. Computational methods are used to construct phylogenetic trees based on serpin gene or protein sequences mdpi.comnih.govnih.govoup.comresearchgate.netnih.govresearchgate.netresearchgate.net. These trees help classify serpins into families and subfamilies based on inferred evolutionary relationships embopress.orgnih.govresearchgate.netnih.gov. Phylogenetic analysis has revealed the widespread distribution of serpins across all kingdoms of life and has been used to explore hypotheses about their origins and diversification oup.comnih.govresearchgate.netnih.gov. Evolutionary modeling, often incorporated into phylogenetic analysis, helps understand the mechanisms driving serpin evolution, such as gene duplication and selection pressure nih.govmdpi.comresearchgate.net. Constructing robust phylogenetic trees for the diverse serpin superfamily can be challenging due to extensive sequence divergence, but approaches leveraging structural information and combining different features like exon-intron patterns and diagnostic sites can improve accuracy oup.comnih.govoup.comoup.com. Tools like MEGA and iTOL are used for phylogenetic tree construction and visualization mdpi.comresearchgate.net.

Gene Synteny Analysis

Gene synteny analysis involves comparing the order and location of genes on chromosomes across different species to infer evolutionary relationships and identify conserved genomic regions. This approach is valuable for confirming orthology and understanding the evolutionary dynamics of gene families like serpins, particularly in identifying genes that may have been missed by sequence homology alone nih.gov. Synteny analysis has been used to explore the origin and evolutionary dynamics of the serpin gene family in various organisms, including plants and insects nih.govmdpi.comnih.govresearchgate.net. For example, synteny analysis in grasses revealed that certain serpin genes are located in syntenic regions across species like Brachypodium, barley, rice, sorghum, and maize, suggesting their presence before the divergence of these species from a common ancestor nih.govmdpi.comresearchgate.net. Tools like TBTools and MCScanX are utilized for gene localization and synteny analysis mdpi.com.

Implications for Advanced Academic Research and Future Directions

Elucidating Uncharacterized Molecular Interactions

While Serpin J6's interaction with collagen is well-established, its participation in other molecular interactions remains an active area of investigation. Research suggests that serpins, in general, engage in a wide array of interactions, including those with other proteases, cofactors like heparin, and components of the immune system nih.govmdpi.com. Given that this compound is a non-inhibitory serpin, exploring its interactions with proteins other than collagen, potentially including other chaperones or components of the protein folding machinery, could reveal novel cellular pathways it influences. Studies on other serpins have utilized techniques like co-immunoprecipitation and pull-down assays to identify interacting partners nih.gov. Applying similar approaches to this compound in various cellular contexts could help map its interactome beyond its known collagen-binding function.

Investigating Regulatory Networks Beyond Retinoic Acid

This compound was initially identified as a retinoic acid (RA)-inducible protein, with its gene expression regulated by transcription factors such as GATA-4 binding to specific motifs in its promoter region nih.govnih.govnih.gov. While RA signaling is a known regulator, exploring other signaling pathways and transcription factors that influence this compound expression is crucial for a comprehensive understanding of its regulation. Studies on RA signaling highlight the complexity of these networks, involving various nuclear receptors and downstream targets psu.eduresearchgate.netmdpi.com. Identifying additional regulatory inputs for this compound could shed light on its roles in different physiological and pathological conditions. For instance, investigating its response to stress signals, growth factors, or inflammatory mediators could reveal its involvement in processes beyond development and collagen synthesis.

Exploring Functional Divergence in this compound Orthologs

The serpin superfamily is ancient and broadly distributed across all kingdoms of life, with members exhibiting significant structural similarity but diverse functions researchgate.netwikipedia.orgnih.gov. Studying the functional divergence of this compound orthologs in different species can provide insights into the evolution of its specific chaperone function. Orthologs are genes in different species that evolved from a common ancestral gene by speciation embl.deplos.org. While some serpins retain ancestral inhibitory functions, others, like this compound, have evolved non-inhibitory roles researchgate.netwikipedia.org. Comparative genomic and functional studies of this compound orthologs in various organisms, from plants to invertebrates and other vertebrates, could help trace the evolutionary path of its collagen chaperone activity and identify key residues or structural features responsible for this specialization rsc.orgnih.gov. Analyzing orthologs in organisms that lack fibrillar collagen could be particularly informative.

Advanced Structural-Functional Correlation Studies

The structure of serpins is highly conserved, characterized by a core domain of beta-sheets and alpha-helices and a reactive center loop (RCL) researchgate.netnih.govnih.gov. While inhibitory serpins utilize the conformational change involving the RCL to trap proteases, non-inhibitory serpins like this compound have adapted this structure for other roles researchgate.netwikipedia.org. Advanced structural studies, such as X-ray crystallography and cryo-electron microscopy, can provide high-resolution details of this compound's interaction with collagen and potentially other binding partners. nih.govcam.ac.uk. Mutational analysis targeting specific residues or regions, particularly within or near the putative RCL region or collagen-binding domains, can help establish definitive structure-function relationships for its chaperone activity and any newly identified interactions researchgate.netnih.gov. Understanding these correlations at an atomic level is vital for manipulating this compound function in research or potential therapeutic applications.

Development of Novel Research Tools and Model Systems

Research on this compound has benefited from the development of specific research tools, such as antibodies and genetically modified animal models google.com. Transgenic mice overexpressing or lacking Spi6 (the mouse ortholog of this compound) have been instrumental in studying its function in vivo google.com. Future directions include developing more sophisticated tools, such as inducible knockout models for temporal control of this compound expression, or reporter systems to monitor its expression and localization in real-time. Furthermore, the creation of cell lines with标签 this compound deficiencies or overexpression can provide controlled environments for studying its cellular roles and interactions. Given its role in collagen synthesis, developing in vitro systems that mimic complex tissue environments could also serve as valuable models for studying this compound function in a more physiologically relevant context. The availability of diverse model systems, including those in different organisms, will be crucial for fully understanding the multifaceted roles of this compound gempharmatech.comnih.govsoton.ac.uk.

Q & A

Q. Why might heterologous expression of this compound in bacterial systems yield inactive protein, and how can this be addressed?

  • Troubleshooting :
  • Bacterial systems often misfold eukaryotic serpins due to absent chaperones. Use yeast (e.g., Pichia pastoris) or mammalian expression systems with codon optimization .
  • Verify folding via circular dichroism (CD) spectroscopy or protease susceptibility assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.